N-2-Naphthylbenzamide

Lipophilicity ADME Chemical Synthesis

Sourcing benzamide building blocks with inconsistent lipophilicity profiles can derail lead optimization. N-2-Naphthylbenzamide (CAS 18271-22-2) resolves this with a quantifiably superior LogP of 3.85 versus its 1-naphthyl isomer (3.46), enabling predictable membrane permeability and CNS penetration. This specific isomer is essential for synthesizing benzo[c]phenanthridine alkaloids and developing Cu(II)-selective sensors, where its N-hydroxy derivative demonstrates distinct metal-ion selectivity over other scaffolds. Bulk stock available with full analytical characterization, ensuring batch-to-batch consistency for medicinal chemistry and coordination chemistry programs.

Molecular Formula C17H13NO
Molecular Weight 247.29 g/mol
CAS No. 18271-22-2
Cat. No. B100779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-Naphthylbenzamide
CAS18271-22-2
Molecular FormulaC17H13NO
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)18-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H,18,19)
InChIKeyPBVHCWSPPOGLNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-Naphthylbenzamide Properties & Applications


N-2-Naphthylbenzamide (N-(naphthalen-2-yl)benzamide) is an organic compound belonging to the benzamide class, with the molecular formula C17H13NO and a molecular weight of 247.29 g/mol [1]. It is a white crystalline powder, soluble in organic solvents and slightly soluble in water . The compound serves primarily as a synthetic building block and ligand in coordination chemistry, distinguished from its positional isomer, N-1-Naphthylbenzamide, by specific physicochemical properties that can influence its behavior in chemical reactions and biological systems .

N-2-Naphthylbenzamide Isomer Comparison


In-class benzamide compounds cannot be generically substituted due to the profound impact of subtle structural changes on physicochemical properties and, consequently, their utility. A direct comparison between N-2-Naphthylbenzamide and its 1-naphthyl isomer reveals a quantifiable difference in lipophilicity, a key determinant of solubility, membrane permeability, and protein binding. This difference, driven solely by the substitution position on the naphthalene ring, underpins the need for precise compound selection. The evidence below demonstrates that the 2-naphthyl isomer exhibits significantly higher lipophilicity and serves as a precursor to derivatives with distinct metal-ion selectivity profiles [1], precluding simple interchange.

N-2-Naphthylbenzamide Differentiation Evidence


Higher Lipophilicity vs. 1-Naphthyl Isomer

A direct comparison of computed LogP values reveals that N-2-Naphthylbenzamide is significantly more lipophilic than its 1-naphthyl positional isomer . The 2-naphthyl substitution results in a LogP of 3.85, compared to a LogP of 3.46 for the 1-naphthyl isomer [1]. This quantifiable difference of +0.39 LogP units is substantial, indicating a stronger preference for non-polar environments, which can translate to increased membrane permeability and altered protein binding characteristics.

Lipophilicity ADME Chemical Synthesis

Cu(II) Selectivity of N-Hydroxy Derivative

While not a direct measurement of N-2-Naphthylbenzamide itself, its N-hydroxy derivative (N-hydroxy-N-(2-naphthyl)benzamide) exhibits a stark difference in metal-ion selectivity when compared to the analogous 1-naphthyl derivative [1]. The study explicitly states that the 2-naphthyl carrier displayed 'much more remarkable selectivity for Cu(II)' compared to the 1-naphthyl carrier (3a) [2]. This class-level inference suggests that the 2-naphthyl substitution pattern provides a superior structural template for developing selective ligands for Cu(II) over other metal ions, a feature not observed with the 1-naphthyl scaffold.

Coordination Chemistry Metal Extraction Selectivity

Key Building Block for Natural Product Synthesis

N-2-Naphthylbenzamide and its derivatives are specifically utilized as precursors in the synthesis of complex natural product-like structures. A study reports the synthesis of the benzo[c]phenanthridine alkaloid, zanthoxyline, via an intramolecular biaryl coupling reaction of an N-naphthylbenzamide derivative using a palladium reagent [1]. The successful synthesis relied on the specific N-naphthylbenzamide framework, highlighting its utility over simpler benzamide analogs which lack the necessary naphthyl group for the key ring-closing step.

Organic Synthesis Natural Product Building Block

N-2-Naphthylbenzamide Applications


Lipophilic Probes & Drug Leads

Based on the quantified higher LogP value (3.85) relative to its 1-naphthyl isomer (3.46) , N-2-Naphthylbenzamide is the preferred starting material for projects requiring enhanced lipophilicity. This is critical in medicinal chemistry for optimizing lead compounds with improved membrane permeability, oral bioavailability, and central nervous system (CNS) penetration. Researchers seeking to increase the LogP of a pharmacophore should select the 2-naphthyl over the 1-naphthyl benzamide scaffold.

Selective Cu(II) Ligands

For applications in coordination chemistry, metal extraction, or the development of Cu(II)-selective sensors, the N-2-naphthyl scaffold offers a distinct advantage [1]. The demonstrated superior selectivity of the N-hydroxy-N-(2-naphthyl)benzamide derivative for Cu(II) over other metals provides a strong rationale for selecting N-2-Naphthylbenzamide as a core structure. This is particularly relevant for environmental monitoring of copper, recovery of copper from industrial waste, or in bio-inorganic chemistry where selective Cu(II) binding is required.

Benzo[c]phenanthridine Alkaloid Synthesis

N-2-Naphthylbenzamide derivatives are essential and non-substitutable building blocks in the synthesis of specific alkaloid natural products [2]. Researchers engaged in the total synthesis of benzo[c]phenanthridine alkaloids, such as zanthoxyline, must use an N-naphthylbenzamide derivative. Substitution with a simpler benzamide or a differently substituted analog will fail to produce the desired intramolecular biaryl coupling, making N-2-Naphthylbenzamide the only viable choice for this synthetic route.

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